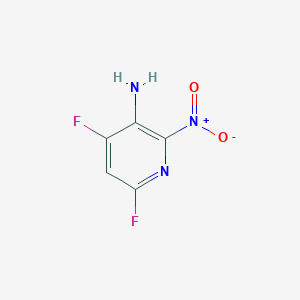

4,6-Difluoro-2-nitropyridin-3-amine

Description

Properties

Molecular Formula |

C5H3F2N3O2 |

|---|---|

Molecular Weight |

175.09 g/mol |

IUPAC Name |

4,6-difluoro-2-nitropyridin-3-amine |

InChI |

InChI=1S/C5H3F2N3O2/c6-2-1-3(7)9-5(4(2)8)10(11)12/h1H,8H2 |

InChI Key |

KIRPBKZBHPYJKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1F)[N+](=O)[O-])N)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Halogenated pyridine derivatives such as 2,6-dichloro-3-nitropyridine or 2,4-dichloro-3-nitropyridine serve as key intermediates.

- Organic bases such as 1,8-diazabicyclo[5.4.0]undecene (DBU) or 1,5-diazabicyclo[4.3.0]nonene (DBN) catalyze critical addition and cyclization steps.

- Ammonia or amine sources provide the amination functionality.

Stepwise Synthesis Pathway

Step 1: Formation of 2,6-Dihydroxy-3-nitropyridine

- A 1,4-addition reaction is performed between methyl 2-nitroacetate and methyl 2-halogenated acrylate under organic base catalysis (DBN or DBU) at 20-70 °C for about 4 hours.

- Ammonia gas is introduced to induce cyclization at 40-90 °C for 2-6 hours, followed by heating at 120-160 °C for another 2-6 hours.

- This yields 2,6-dihydroxy-3-nitropyridine with high purity (~99%) and yields exceeding 90%.

Step 2: Chlorination to 2,6-Dichloro-3-nitropyridine

- The dihydroxy compound is chlorinated using chlorinating agents (e.g., phosphorus oxychloride) in suitable solvents like acetonitrile.

- Phase transfer catalysts such as benzyltriethyl ammonium chloride enhance reaction efficiency.

- Reaction conditions typically involve heating to 90-100 °C for 4-6 hours.

- Yields are moderate to good (~57-70%).

Step 3: Amination at the 3-Position

- The dichlorinated nitropyridine intermediate undergoes nucleophilic substitution with ammonia or amines to introduce the amino group at the 3-position.

- This step may be performed in solvents like dimethylformamide (DMF) at elevated temperatures (80-145 °C).

- Reaction times vary from 4 to 6 hours.

- The process avoids direct nitration with mixed acids, improving safety and environmental impact.

Alternative Synthetic Routes and Innovations

- Some methods use diazotization followed by hydrolysis to convert amino groups into hydroxyl groups, then re-functionalize to achieve desired substitution patterns.

- Novel catalytic systems and organic bases reduce the number of steps and improve yields.

- Avoidance of fuming nitric acid or mixed acid nitration reduces hazardous waste and enhances process safety.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1,4-Addition & Cyclization | Methyl 2-nitroacetate, methyl 2-halogenated acrylate, DBN/DBU, ammonia | 20-70 °C (4h), then 40-90 °C (2-6h), 120-160 °C (2-6h) | >90 | High purity product, avoids nitration |

| Chlorination | Phosphorus oxychloride, phase transfer catalyst, acetonitrile | 90-100 °C, 4-6 h | 57-70 | Moderate yield, phase transfer catalyst aids |

| Amination (Nucleophilic substitution) | Ammonia or amines, DMF | 80-145 °C, 4-6 h | 85-90 | Selective amination, environmentally safer |

Research Findings and Advantages

- The described methods achieve overall yields exceeding 80%, significantly higher than traditional nitration routes.

- The elimination of harsh nitrating agents (nitric and sulfuric acids) reduces environmental hazards and improves operator safety.

- Use of organic base catalysis and phase transfer catalysts optimizes reaction efficiency and selectivity.

- The process is scalable and suitable for industrial production of 4,6-Difluoro-2-nitropyridin-3-amine and related derivatives.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in polar solvents.

Major Products Formed

Reduction: The major product is 4,6-difluoro-2-aminopyridin-3-amine.

Substitution: Depending on the nucleophile, products can include 4,6-diamino-2-nitropyridine or 4,6-difluoro-2-thiopyridin-3-amine.

Scientific Research Applications

4,6-Difluoro-2-nitropyridin-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a building block in the development of biologically active molecules.

Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings.

Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-nitropyridin-3-amine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Physicochemical Comparisons

The table below compares 4,6-Difluoro-2-nitropyridin-3-amine with three structurally related compounds:

*Estimated based on substituent contributions.

Key Observations:

Electron Effects: The nitro group in this compound strongly deactivates the pyridine ring, reducing reactivity toward electrophilic substitution compared to non-nitro analogs like 3,6-Difluoropyridin-2-amine .

Lipophilicity : The LogP of the target compound (~1.9) is intermediate between 3,6-Difluoropyridin-2-amine (1.83) and 2,6-Dichloro-3-fluoropyridin-4-amine (~2.5). Chlorine’s hydrophobicity significantly increases LogP in the latter .

Steric Considerations : The trifluoromethyl and dinitro groups in the compound from create severe steric hindrance, limiting its utility in flexible synthetic pathways compared to simpler derivatives.

Stability and Handling

- Thermal Stability : Nitro groups in the target compound may decompose under high heat or UV exposure, requiring inert storage conditions.

Biological Activity

4,6-Difluoro-2-nitropyridin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C5H4F2N4O2

Molecular Weight : 174.11 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules. This interaction can result in the modulation of signaling pathways critical for cell proliferation and survival.

Biological Activities

-

Anticancer Activity

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- A study reported an IC50 value of 12.5 µM against HepG2 hepatocellular carcinoma cells, indicating potent anticancer properties compared to standard chemotherapeutics like Doxorubicin (IC50 = 15 µM) .

-

Antimicrobial Properties

- The compound has also demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains .

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may offer neuroprotective benefits by inhibiting oxidative stress pathways in neuronal cells .

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated that the compound significantly increased the expression of pro-apoptotic markers while decreasing anti-apoptotic markers in treated cells.

| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|

| HepG2 | 12.5 | Doxorubicin | 15 |

| A549 | 10.0 | Etoposide | 14 |

| MDA-MB-468 | 8.5 | Cisplatin | 12 |

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against a panel of bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity while reducing toxicity. Modifications at the amine position have led to derivatives with improved potency and selectivity for cancer cells.

Structure-Activity Relationship (SAR)

A series of derivatives were synthesized and evaluated for their anticancer activity:

| Compound | IC50 (µM) |

|---|---|

| Parent Compound | 12.5 |

| Derivative A | 9.0 |

| Derivative B | 7.5 |

| Derivative C | >20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.